![molecular formula C13H16OS B13165117 2-[(3-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13165117.png)
2-[(3-Methylphenyl)sulfanyl]cyclohexan-1-one
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Overview
Description
2-[(3-Methylphenyl)sulfanyl]cyclohexan-1-one is an organic compound with the molecular formula C₁₃H₁₆OS and a molecular weight of 220.33 g/mol . This compound is characterized by a cyclohexanone core substituted with a 3-methylphenylsulfanyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylphenyl)sulfanyl]cyclohexan-1-one typically involves the reaction of cyclohexanone with 3-methylphenylthiol in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Time: The reaction time can vary but typically ranges from 4 to 8 hours.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methylphenyl)sulfanyl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanones depending on the substituent introduced.
Scientific Research Applications
2-[(3-Methylphenyl)sulfanyl]cyclohexan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Methylphenyl)sulfanyl]cyclohexan-1-one involves its interaction with various molecular targets. The phenylsulfanyl group can participate in electron-donating or withdrawing interactions, affecting the reactivity of the cyclohexanone core. This compound can modulate enzymatic activities and interact with cellular receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one
- 2-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one
- 2-[(3-Chlorophenyl)sulfanyl]cyclohexan-1-one
Uniqueness
2-[(3-Methylphenyl)sulfanyl]cyclohexan-1-one is unique due to the position of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for research .
Biological Activity
2-[(3-Methylphenyl)sulfanyl]cyclohexan-1-one, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The molecular formula of this compound is C12H14OS, featuring a cyclohexanone ring substituted with a methylphenyl sulfanyl group. The compound's structural characteristics are crucial for its biological interactions and activities.
Property | Value |
---|---|
Molecular Formula | C12H14OS |
Molecular Weight | 218.30 g/mol |
IUPAC Name | This compound |
SMILES | CC1(CCCCC1=O)SC(C=C)C |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like diabetes and obesity.
- Antioxidant Activity : Preliminary studies suggest that it exhibits antioxidant properties, reducing oxidative stress and potentially protecting cells from damage.
- Antimicrobial Properties : It has been evaluated for its effectiveness against various bacterial strains, indicating a possible role as an antimicrobial agent.
Pharmacological Effects
Research indicates that this compound may exert several pharmacological effects:
- Anti-inflammatory Effects : The compound has been noted to reduce inflammation in vitro, which could be beneficial in treating inflammatory diseases.
- Analgesic Activity : Animal models have demonstrated pain relief properties, suggesting its potential use in pain management therapies.
- Anticancer Potential : Some studies have reported cytotoxic effects against cancer cell lines, warranting further investigation into its use as an anticancer agent.
Case Studies
Several case studies have explored the biological activity of this compound:
- Case Study 1 : A study involving the administration of this compound in diabetic rats showed significant improvement in blood glucose levels and insulin sensitivity compared to control groups. This suggests potential therapeutic benefits in managing diabetes.
- Case Study 2 : In vitro assays demonstrated that the compound inhibited the growth of Staphylococcus aureus, highlighting its antimicrobial properties. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations.
Research Findings
Recent research findings emphasize the compound's multifaceted biological activities:
- A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited enhanced potency against specific cancer cell lines, leading to further exploration of structure-activity relationships (SAR).
- Molecular docking studies have indicated favorable binding interactions with target proteins involved in inflammation and cancer pathways, supporting the hypothesis that this compound could serve as a lead compound for drug development.
Properties
Molecular Formula |
C13H16OS |
---|---|
Molecular Weight |
220.33 g/mol |
IUPAC Name |
2-(3-methylphenyl)sulfanylcyclohexan-1-one |
InChI |
InChI=1S/C13H16OS/c1-10-5-4-6-11(9-10)15-13-8-3-2-7-12(13)14/h4-6,9,13H,2-3,7-8H2,1H3 |
InChI Key |
QRCVHGZVZNEHOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)SC2CCCCC2=O |
Origin of Product |
United States |
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